molecular formula C23H30N2O B486392 1-(4-Tert-butylbenzoyl)-4-(2,4-dimethylphenyl)piperazine CAS No. 667893-02-9

1-(4-Tert-butylbenzoyl)-4-(2,4-dimethylphenyl)piperazine

Cat. No.: B486392
CAS No.: 667893-02-9
M. Wt: 350.5g/mol
InChI Key: MSTLQERPDNJIBN-UHFFFAOYSA-N
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Description

1-(4-Tert-butylbenzoyl)-4-(2,4-dimethylphenyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 4-tert-butylbenzoyl group and a 2,4-dimethylphenyl group

Preparation Methods

The synthesis of 1-(4-Tert-butylbenzoyl)-4-(2,4-dimethylphenyl)piperazine typically involves the reaction of 4-tert-butylbenzoyl chloride with 4-(2,4-dimethylphenyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(4-Tert-butylbenzoyl)-4-(2,4-dimethylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or piperazine moieties, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Tert-butylbenzoyl)-4-(2,4-dimethylphenyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylbenzoyl)-4-(2,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Tert-butylbenzoyl)-4-(2,4-dimethylphenyl)piperazine can be compared with other similar compounds, such as:

    1-(4-Methylbenzoyl)-4-(2,4-dimethylphenyl)piperazine: This compound has a methyl group instead of a tert-butyl group, which may affect its chemical reactivity and biological activity.

    1-(4-Tert-butylbenzoyl)-4-phenylpiperazine: The absence of the 2,4-dimethyl groups in the phenyl ring may lead to differences in steric and electronic properties.

    1-(4-Tert-butylbenzoyl)-4-(2,4-dichlorophenyl)piperazine: The presence of chlorine atoms may enhance the compound’s reactivity and potential biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O/c1-17-6-11-21(18(2)16-17)24-12-14-25(15-13-24)22(26)19-7-9-20(10-8-19)23(3,4)5/h6-11,16H,12-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTLQERPDNJIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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